molecular formula C14H18N2O B3081025 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile CAS No. 1094422-86-2

2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile

Cat. No.: B3081025
CAS No.: 1094422-86-2
M. Wt: 230.31
InChI Key: OFLDCRKQUJKJHM-UHFFFAOYSA-N
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Description

2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile: is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a hydroxymethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4-(hydroxymethyl)piperidine with benzonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the hydroxymethyl group, followed by nucleophilic substitution with benzonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxymethyl group and a benzonitrile moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-9-13-3-1-2-4-14(13)10-16-7-5-12(11-17)6-8-16/h1-4,12,17H,5-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLDCRKQUJKJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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